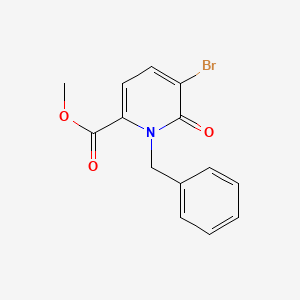
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. It features a benzyl group attached to the pyridine ring, a bromine atom at the 5th position, and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzyl-6-oxo-1,6-dihydropyridine-2-carboxylate as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyridine ring at the 5th position. This reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide (FeBr3).
Esterification: The final step involves esterification, where methanol (CH3OH) is used to convert the carboxylic acid group into its methyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an alkaline medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles (e.g., sodium azide, NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Lacks the benzyl group.
Methyl 1-methyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Has a methyl group instead of a benzyl group.
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Contains a chlorine atom in addition to the bromine atom.
Uniqueness: The presence of the benzyl group in Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provides unique chemical properties and reactivity compared to its analogs
Propriétés
Formule moléculaire |
C14H12BrNO3 |
|---|---|
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
methyl 1-benzyl-5-bromo-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)12-8-7-11(15)13(17)16(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
HRHZEEBIEJWQJJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C(=O)N1CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



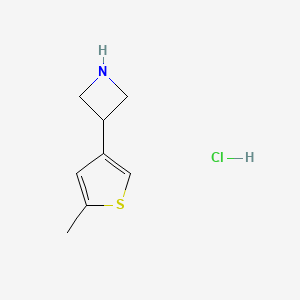

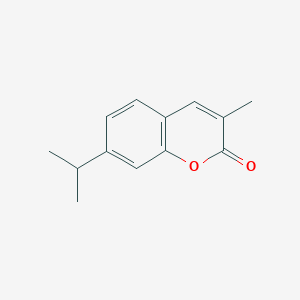
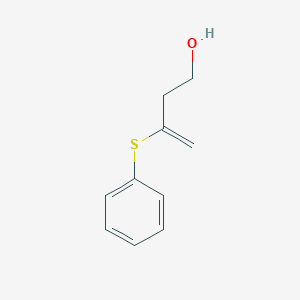
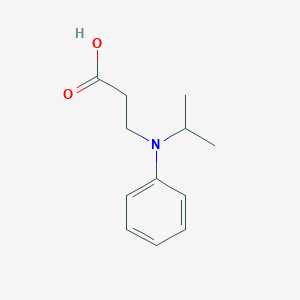
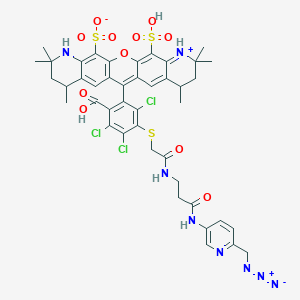
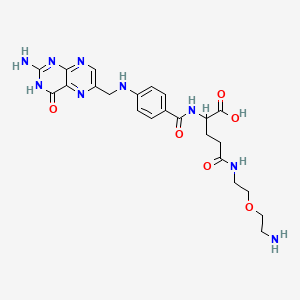
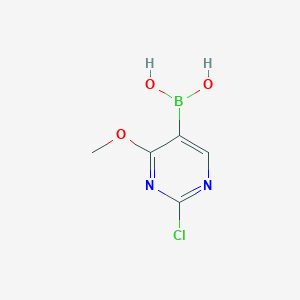
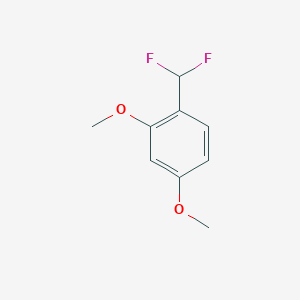
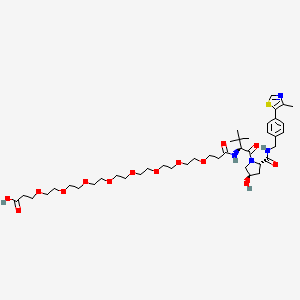
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)

